[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester
CAS No.: 1146298-55-6
Cat. No.: VC11999594
Molecular Formula: C9H19N3O3
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
![[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester - 1146298-55-6](/images/structure/VC11999594.png)
Specification
CAS No. | 1146298-55-6 |
---|---|
Molecular Formula | C9H19N3O3 |
Molecular Weight | 217.27 g/mol |
IUPAC Name | tert-butyl N-[2-[(2-aminoacetyl)amino]ethyl]carbamate |
Standard InChI | InChI=1S/C9H19N3O3/c1-9(2,3)15-8(14)12-5-4-11-7(13)6-10/h4-6,10H2,1-3H3,(H,11,13)(H,12,14) |
Standard InChI Key | JTXNBJZNGMAVNX-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCNC(=O)CN |
Canonical SMILES | CC(C)(C)OC(=O)NCCNC(=O)CN |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a tert-butoxycarbonyl (Boc) group attached to an ethylamine moiety, which is further functionalized with a 2-amino-acetylamino group. The Boc group serves as a protective moiety for the amine, a common strategy in peptide synthesis and organic chemistry to prevent unwanted reactions during multi-step syntheses . The molecular formula is inferred as C₁₁H₂₁N₃O₃, with a molecular weight of approximately 251.3 g/mol, based on comparisons to structurally similar compounds like tert-butyl (2-(2-aminophenyl)-2-oxoethyl)carbamate (C₁₃H₁₈N₂O₃, 250.29 g/mol) .
Key Physical Properties (Extrapolated)
Property | Value | Source Compound Reference |
---|---|---|
Density | 1.2–1.4 g/cm³ | |
Boiling Point | ~300–350°C (decomposes) | |
Solubility | Moderate in polar solvents | |
Flash Point | >150°C |
These estimates derive from analogs such as [(1S)-1-carbamoyl-2-(4-iodophenyl)ethyl]carbamic acid tert-butyl ester (density: 1.5 g/cm³) and [2-(2-aminophenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester (boiling point: ~510°C under vacuum) .
Synthesis and Reactivity
Synthetic Pathways
The synthesis likely involves sequential protection and coupling reactions. A plausible route, inspired by methods for related carbamates , includes:
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Boc Protection: Reaction of ethylenediamine with di-tert-butyl dicarbonate (Boc₂O) to introduce the tert-butyl carbamate group.
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Acetylation: Coupling of the free amine with acetyl chloride or a similar acylating agent to form the 2-amino-acetylamino side chain.
A patent detailing the preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide highlights the use of coupling reagents like HATU or EDC with a base (e.g., DIPEA) to form amide bonds . Similar conditions could apply here.
Critical Reaction Parameters
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Coupling Reagents: Carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) for amide bond formation .
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Temperature: Reactions typically proceed at 0–25°C to minimize side reactions .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures .
Stability and Degradation
The Boc group is stable under basic and mildly acidic conditions but cleaved by strong acids (e.g., HCl in dioxane) . The acetylated amine may hydrolyze under prolonged exposure to aqueous acids or bases, necessitating careful storage in inert atmospheres.
Applications and Biological Relevance
Pharmaceutical Intermediate
Carbamic acid tert-butyl esters are widely used as intermediates in drug discovery. For example, tert-butyl (2-(2-aminophenyl)-2-oxoethyl)carbamate serves as a precursor to kinase inhibitors . The amino-acetylamino group in the target compound suggests potential as a building block for:
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Peptide Mimetics: The acetylated amine could mimic natural amino acid side chains.
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Enzyme Inhibitors: Structural analogs have shown activity against proteases and transferases .
Material Science
The tert-butyl group enhances solubility in organic solvents, making such compounds useful in polymer chemistry or as crosslinkers in resin synthesis .
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